[6-(Furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone
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Overview
Description
6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structure, which includes a furan ring, a methylphenyl group, and a piperidino methanone moiety.
Preparation Methods
The synthesis of 6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of isoxazole derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
- 3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
- 3-METHYL-6-PHENYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE These compounds share the isoxazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of 6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in its specific combination of functional groups, which can lead to distinct interactions and applications.
Properties
Molecular Formula |
C24H23N3O3 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
[6-(furan-2-yl)-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H23N3O3/c1-15-8-10-17(11-9-15)22-21-18(24(28)27-12-4-3-6-16(27)2)14-19(20-7-5-13-29-20)25-23(21)30-26-22/h5,7-11,13-14,16H,3-4,6,12H2,1-2H3 |
InChI Key |
GMFFXUVIARXDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)C)C5=CC=CO5 |
Origin of Product |
United States |
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